molecular formula C14H19NOS B2922779 1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2309311-32-6

1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2922779
CAS No.: 2309311-32-6
M. Wt: 249.37
InChI Key: CFWWIIKAQGKQCQ-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a cyclopropyl group and a thiophene ring attached to an ethanone moiety. Compounds with such structures are often investigated for their potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Piperidine Ring: Starting from a suitable cyclopropylamine, the piperidine ring can be constructed through cyclization reactions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-(4-Cyclopropylpiperidin-1-yl)-2-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is unique due to the presence of both a cyclopropyl group and a thiophene ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-cyclopropylpiperidin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c16-14(9-11-5-8-17-10-11)15-6-3-13(4-7-15)12-1-2-12/h5,8,10,12-13H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWWIIKAQGKQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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